Chemical structure and properties of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Chemical structure and properties of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Chemical Structure, Synthesis, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime , a bioactive heterocyclic derivative. Belonging to the class of benzofuran oximes, this compound represents a critical scaffold in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The 7-methoxy substitution on the benzofuran core enhances lipophilicity and metabolic stability, while the oxime moiety serves as a versatile pharmacophore for hydrogen bonding interactions with biological targets such as tubulin or microbial enzymes. This document details its chemical identity, synthetic pathways, physicochemical characteristics, and therapeutic potential.[1]
Chemical Identity & Structural Analysis[2][3][4]
The compound is an oxime derivative of the ketone 1-(7-methoxy-1-benzofuran-2-yl)ethanone . The benzofuran ring system is a privileged structure in drug discovery, often mimicking the indole core found in many bioactive alkaloids but with distinct electronic properties due to the oxygen atom.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (1E/Z)-1-(7-methoxy-1-benzofuran-2-yl)-N-hydroxyethan-1-imine |
| Common Name | 1-(7-Methoxybenzofuran-2-yl)ethanone oxime |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Parent Ketone CAS | 43071-52-9 (1-(7-Methoxybenzofuran-2-yl)ethanone) |
| Core Scaffold | Benzofuran (Benzo[b]furan) |
| Key Substituents | 7-Methoxy (-OCH₃), 2-Acetyl Oxime (-C(=NOH)CH₃) |
Structural Features
-
Benzofuran Core: A planar, aromatic bicyclic system consisting of a benzene ring fused to a furan ring.
-
7-Methoxy Group: An electron-donating group (EDG) at the C7 position. This substituent influences the electron density of the benzene ring and can affect the compound's solubility and binding affinity to hydrophobic pockets in proteins.
-
Oxime Moiety: The C2 position features an acetyl oxime group. Oximes can exist as E (trans) and Z (cis) geometric isomers, though the E-isomer is typically thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the benzofuran ring.
Synthetic Pathway
The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime is a two-stage process. First, the benzofuran ketone precursor is constructed, typically via a Rap-Stoermer condensation or similar cyclization. Second, the ketone is converted to the oxime.[2][3]
Synthesis Diagram (Graphviz)
Figure 1: Synthetic route from o-vanillin to the target oxime.[2]
Detailed Experimental Protocols
Step 1: Synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone
-
Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), Chloroacetone, Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Procedure:
-
Dissolve o-vanillin (10 mmol) and anhydrous K₂CO₃ (20 mmol) in dry acetone (50 mL).
-
Add chloroacetone (12 mmol) dropwise under stirring.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter off the inorganic salts while hot.
-
Evaporate the solvent. The residue is typically recrystallized from ethanol to yield the ketone as a solid.
-
Step 2: Oximation to Target Compound
-
Reagents: 1-(7-Methoxy-1-benzofuran-2-yl)ethanone (from Step 1), Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol.
-
Procedure:
-
Dissolve the ketone (5 mmol) in ethanol (20 mL).
-
Prepare a solution of NH₂OH·HCl (7.5 mmol) and NaOAc (7.5 mmol) in a minimum amount of water.
-
Add the aqueous solution to the ethanolic ketone solution.
-
Reflux for 2–4 hours.
-
Cool the mixture and pour into ice-cold water. The oxime will precipitate.
-
Filter, wash with cold water, and recrystallize from ethanol/water (or pure ethanol) to obtain the pure oxime.
-
Physicochemical & Spectroscopic Characterization
Accurate characterization is vital for confirming the structure and purity of the synthesized compound.
Predicted Spectral Data (¹H NMR & IR)
| Technique | Signal/Peak | Assignment |
| ¹H NMR (DMSO-d₆) | δ 11.5–11.8 ppm (s, 1H) | =N-OH (Oxime hydroxyl, broad singlet, D₂O exchangeable) |
| δ 7.1–7.5 ppm (m, 3H) | Ar-H (Benzene ring protons H4, H5, H6) | |
| δ 7.6–7.8 ppm (s, 1H) | H3 (Furan ring proton, characteristic singlet) | |
| δ 3.95 ppm (s, 3H) | -OCH₃ (Methoxy group at C7) | |
| δ 2.2–2.3 ppm (s, 3H) | -CH₃ (Methyl group of the ethanone moiety) | |
| FT-IR (KBr) | 3200–3400 cm⁻¹ | O-H stretching (broad) |
| 1610–1640 cm⁻¹ | C=N stretching (Oxime) | |
| 1250 cm⁻¹ | C-O-C stretching (Aryl ether) |
Solubility & Stability
-
Solubility: Highly soluble in DMSO, DMF, and warm ethanol. Sparingly soluble in water.
-
Stability: Stable under standard laboratory conditions. Oximes are sensitive to strong acids (hydrolysis back to ketone) and strong reducing agents (reduction to amines).
Pharmacological Potential & SAR[1]
Benzofuran oximes are extensively studied for their biological activities.[4] The 7-methoxy derivative is of particular interest due to the electronic influence of the methoxy group on the aromatic system.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) highlighting pharmacophores.
Therapeutic Applications[1]
-
Antimicrobial Activity:
-
Benzofuran oximes have shown significant potency against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).[2] The oxime group is believed to interact with microbial enzymes or cell wall synthesis pathways.
-
Mechanism:[2][5] Potential inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
-
-
Anticancer Activity:
-
Derivatives of 2-acetylbenzofuran are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines (e.g., MCF-7, HeLa).
-
The 7-methoxy group often enhances cytotoxicity compared to the unsubstituted analog by improving cellular uptake.
-
References
-
Kirilmis, C., et al. (2008).[1] Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. Link
-
Demirayak, Ş., et al. (2002).[4][6] Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes. Il Farmaco. Link
-
Arunakumar, D. B., et al. (2014).[6] (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E. Link
-
Sigma-Aldrich. 1-(7-Methoxybenzofuran-2-yl)ethanone (CAS 43071-52-9) Product Information. Link
-
Kosmalski, T., et al. (2015).[2] New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity. Acta Poloniae Pharmaceutica. Link
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
